molecular formula C15H14ClN3O3S B2601996 N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide CAS No. 905687-95-8

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide

Cat. No.: B2601996
CAS No.: 905687-95-8
M. Wt: 351.81
InChI Key: RQIQCAXWICPZEL-UHFFFAOYSA-N
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Description

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring, a sulfonamide group, and a chlorophenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine-3-sulfonamide precursor, followed by the introduction of the 4-chlorophenyl group through a substitution reaction. The final step involves the formation of the pyrrolidinone ring under controlled conditions, often using a cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and triggering downstream effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O3S/c16-11-3-5-13(6-4-11)19-10-12(8-15(19)20)18-23(21,22)14-2-1-7-17-9-14/h1-7,9,12,18H,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIQCAXWICPZEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NS(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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